4-Chloro-6-(trifluoromethyl)picolinaldehyde
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Overview
Description
4-Chloro-6-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H3ClF3NO and a molecular weight of 209.55 g/mol . It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 4 and 6 of the pyridine ring are substituted with chlorine and trifluoromethyl groups, respectively . This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
The synthesis of 4-Chloro-6-(trifluoromethyl)picolinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-6-(trifluoromethyl)pyridine with a suitable aldehyde precursor under controlled conditions . The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective production .
Chemical Reactions Analysis
4-Chloro-6-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chlorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-(trifluoromethyl)picolinaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and other biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The chlorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
4-Chloro-6-(trifluoromethyl)picolinaldehyde can be compared with other similar compounds, such as:
4-Chloro-2-(trifluoromethyl)pyridine: Similar in structure but lacks the aldehyde group.
6-Chloro-4-(trifluoromethyl)picolinaldehyde: A positional isomer with different substitution patterns.
4-Chloro-6-(trifluoromethyl)picolinic acid: An oxidized form of the aldehyde compound.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
1060807-45-5 |
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Molecular Formula |
C7H3ClF3NO |
Molecular Weight |
209.55 g/mol |
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3ClF3NO/c8-4-1-5(3-13)12-6(2-4)7(9,10)11/h1-3H |
InChI Key |
LLTZPFIEXSIHPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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